3-Hydroxynaphthalene-1-carbonitrile

説明

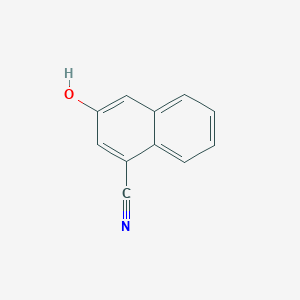

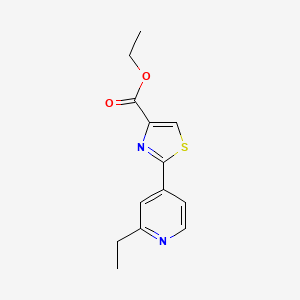

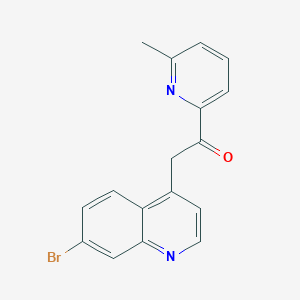

3-Hydroxynaphthalene-1-carbonitrile is a chemical compound with the molecular formula C11H7NO and a molecular weight of 169.18 . It is also known by other synonyms such as 1-Cyano-3-naphthol, 3-Hydroxy-1-naphthonitrile, and 3-hydroxy-1-naphthalenecarbonitrile .

Molecular Structure Analysis

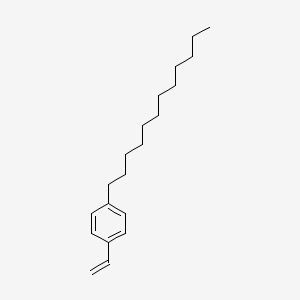

The molecular structure of 3-Hydroxynaphthalene-1-carbonitrile consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings. This core is substituted at one position by a hydroxyl group (-OH) and at another position by a carbonitrile group (-C≡N) .科学的研究の応用

Environmental Pollutants and Bioavailability

3-Hydroxynaphthalene-1-carbonitrile is a type of polychlorinated naphthalene (PCN), which are organochlorine compounds comprising the naphthalene ring system . PCNs are considered persistent organic pollutants due to their toxicity, persistence, bioaccumulation, and potential for long-range transport in the environment . They were invented in the early 1900s to be applied as flame-retardants in consumer products .

Analytical Procedures

Different analytical methods for the evaluation of PCNs in various environmental samples have been reviewed . The levels of PCNs in human and some environmental samples across the globe are also mentioned .

C–H Functionalization of Naphthalenes

1-Cyano-3-naphthol can be used in the regioselective C–H functionalization of naphthalenes . This process allows for the direct introduction of different functional groups on every position of naphthalene .

Multifunctional Material Systems

1-Cyano-3-naphthol has been systematically studied as a component for multifunctional material systems (MFMS) . The type and position of a substituent influence the reactivity and properties of 1-naphthols .

Anti-Corrosion Materials

1-Cyano-3-naphthol can be used as anti-corrosion materials due to the high stability of the aromatic structure coupled with polarity given by the substituents .

Nonlinear Optical Devices

1-Cyano-3-naphthol can be used in nonlinear optical (NLO) devices . The change of electron-withdrawing group (EWG) to electron-donating group (EDG) increases NLO effects .

作用機序

Target of Action

3-Hydroxynaphthalene-1-carbonitrile, also known as 1-Cyano-3-naphthol, is a derivative of naphthoquinone . Naphthoquinone derivatives have been found to exhibit anticancer and antibacterial potential . The primary targets of these compounds are the peptide methionine sulfoxide reductase msrA/msrB enzymes, which play a crucial role in the resistance of bacteria to oxidative stress .

Mode of Action

The compound interacts with its targets through a process of molecular docking . This interaction results in the inhibition of the target enzymes, thereby disrupting their normal function . In the case of the msrA/msrB enzymes, this disruption can lead to an increased susceptibility of the bacteria to oxidative stress .

Biochemical Pathways

Given its interaction with the msra/msrb enzymes, it can be inferred that the compound affects the oxidative stress response pathway in bacteria . This could potentially lead to downstream effects such as the disruption of bacterial growth and proliferation.

Result of Action

The primary result of the action of 3-Hydroxynaphthalene-1-carbonitrile is the inhibition of the msrA/msrB enzymes in bacteria . This leads to an increased susceptibility of the bacteria to oxidative stress, potentially disrupting their growth and proliferation . In the context of cancer treatment, naphthoquinone derivatives have been found to exhibit cytotoxic effects .

Action Environment

The action, efficacy, and stability of 3-Hydroxynaphthalene-1-carbonitrile can be influenced by various environmental factors. For instance, the presence of naphthalene in soil has been found to pose an eco-toxicological threat to soil organisms . Furthermore, the compound’s action may also be influenced by factors such as pH, temperature, and the presence of other chemical substances in the environment .

特性

IUPAC Name |

3-hydroxynaphthalene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO/c12-7-9-6-10(13)5-8-3-1-2-4-11(8)9/h1-6,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKOGGJDYHCNTIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90633881 | |

| Record name | 3-Hydroxynaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90633881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxynaphthalene-1-carbonitrile | |

CAS RN |

91059-46-0 | |

| Record name | 3-Hydroxynaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90633881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5,7-Triazaspiro[3.4]octan-8-one](/img/structure/B1629009.png)

![[(3-Bromo-4-fluorophenyl)methyl]-carbamic acid tert-butyl ester](/img/structure/B1629014.png)

![(2'-Methoxy[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1629026.png)